molecular formula C22H18O5 B4766648 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one

2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one

Cat. No. B4766648
M. Wt: 362.4 g/mol
InChI Key: ABCQPOKILPCJQT-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one, also known as DMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMBC belongs to the class of compounds known as chromones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. In addition, 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one can reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1), in various cell types. 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation. In addition, 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to reduce oxidative stress and enhance antioxidant defenses in various cell types. 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, with studies demonstrating its ability to induce apoptosis and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. However, 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has some limitations, including its relatively low potency compared to other chromones, and its limited bioavailability in vivo. These limitations may be overcome by modifying the chemical structure of 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one to improve its potency and pharmacokinetic properties.

Future Directions

Future research on 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one could focus on several areas, including the development of more potent analogs, the investigation of its pharmacokinetic properties in vivo, and the evaluation of its efficacy in animal models of inflammatory diseases and cancer. Additionally, the potential use of 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one as a lead compound for the development of novel therapeutics could be explored, with a focus on its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been shown to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. 2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-24-16-10-8-15-21-14(16)5-4-6-18(21)27-20(22(15)23)12-13-7-9-17(25-2)19(11-13)26-3/h4-12H,1-3H3/b20-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCQPOKILPCJQT-NDENLUEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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